N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}naphthalene-2-sulfonamide
Description
The compound N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}naphthalene-2-sulfonamide (hereafter referred to as the target compound) is a sulfonamide derivative characterized by a naphthalene-2-sulfonamide core linked to a substituted ethyl chain. This chain includes a 4-(dimethylamino)phenyl group and a 4-methylpiperazine moiety. Such structural features are common in kinase inhibitors and antimicrobial agents due to their ability to engage in hydrogen bonding, π–π interactions, and hydrophobic contacts with biological targets .
The naphthalene sulfonamide scaffold is known for its versatility in drug design, often contributing to binding affinity and selectivity. The dimethylamino and methylpiperazine substituents likely enhance solubility and modulate interactions with enzymatic active sites, as seen in kinase inhibitors like AZD9291 and WZ4002 .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O2S/c1-27(2)23-11-8-21(9-12-23)25(29-16-14-28(3)15-17-29)19-26-32(30,31)24-13-10-20-6-4-5-7-22(20)18-24/h4-13,18,25-26H,14-17,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBCMKWZRCWJMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Naphthalene Sulfonamide Derivatives
Key Insights :
- The dimethoxyphenyl analog () demonstrates antimicrobial activity, likely due to its planar aromatic system and hydrogen-bonding capacity. The target compound’s dimethylamino group may improve solubility and target affinity .
Piperazine/Morpholine-Containing Compounds
Key Insights :
- AZD9291 () shares the 4-methylpiperazine group with the target compound, critical for overcoming kinase resistance mutations. This suggests the target compound may also exhibit kinase inhibitory properties .
- The morpholine group in ’s compound could enhance blood-brain barrier penetration compared to the target compound’s methylpiperazine, which may favor peripheral tissue distribution .
Dimethylamino-Substituted Analogs
Key Insights :
- The naphthalene-1-sulfonamide analog () differs in sulfonamide positioning, which may alter steric interactions with targets compared to the target compound’s naphthalene-2-sulfonamide core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
